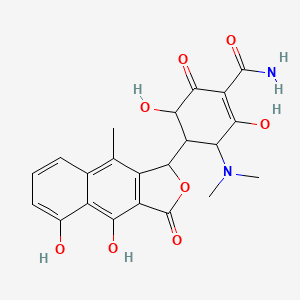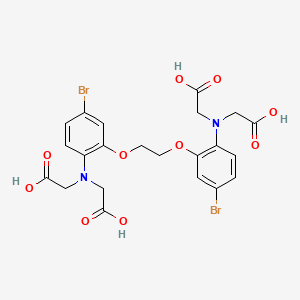
EverFluor-X-Alkyne
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EverFluor-X-Alkyne is a fluorescent alkyne derivative known for its reactivity with azides via a copper-catalyzed click reaction. This compound is widely used in various scientific fields due to its bright and photostable fluorophore properties, making it suitable for applications such as flow cytometry, microscopy, and high-content screening .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
EverFluor-X-Alkyne can be synthesized through the fluorination and fluoroalkylation of alkenes or alkynes. The process involves the use of electrophilic addition of halogens to the alkene bond, followed by a double elimination reaction to form the alkyne . The reaction typically employs strong bases such as sodium amide in ammonia (NaNH₂/NH₃) to facilitate the elimination process .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications in research and industry.
Analyse Chemischer Reaktionen
Types of Reactions
EverFluor-X-Alkyne undergoes several types of chemical reactions, including:
Click Reactions: Reacts with azides via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form 1,2,3-triazoles.
Hydrofunctionalization: Involves the addition of various functional groups to the alkyne bond.
Cycloaddition: Forms cyclic compounds through reactions with other unsaturated molecules.
Common Reagents and Conditions
Copper Catalysts: Used in click reactions to facilitate the formation of triazoles.
Strong Bases: Such as sodium amide, used in elimination reactions to form alkynes.
Transition Metals: Such as silver, used in catalyzing various alkyne-based reactions.
Major Products Formed
1,2,3-Triazoles: Formed through click reactions with azides.
Functionalized Alkynes: Resulting from hydrofunctionalization reactions.
Cyclic Compounds: Formed through cycloaddition reactions.
Wissenschaftliche Forschungsanwendungen
EverFluor-X-Alkyne has a wide range of applications in scientific research, including:
Chemistry: Used in the synthesis of complex molecules and as a building block for various chemical reactions.
Biology: Employed in bioorthogonal labeling and imaging of biomolecules.
Medicine: Utilized in drug discovery and development, particularly in the creation of fluorescent probes for diagnostic purposes.
Industry: Applied in the development of new materials and in high-throughput screening for various industrial processes.
Wirkmechanismus
EverFluor-X-Alkyne exerts its effects primarily through the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This reaction involves the formation of a six-membered ruthenacycle intermediate, which facilitates the selective formation of 1,4-disubstituted triazoles . The mechanism is highly efficient and specific, making it a valuable tool in various chemical and biological applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyne (Acetylene): A simple alkyne used industrially.
Propyne: Another alkyne with similar reactivity but different applications.
1-Butyne: Used in organic synthesis and industrial processes.
Uniqueness of EverFluor-X-Alkyne
This compound stands out due to its fluorescent properties and high reactivity with azides, making it particularly useful in click chemistry applications. Its stability and photostability also make it a preferred choice for imaging and diagnostic purposes .
Eigenschaften
CAS-Nummer |
1173281-82-7 |
|---|---|
Molekularformel |
C26H29BF2N2O |
Molekulargewicht |
434.33 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid;5-(2,5-dioxopyrrolidin-1-yl)oxycarbonyl-2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoic acid](/img/structure/B1147781.png)



